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Compound of Interest

Compound Name: 2,6-Bis(bromomethyl)phenol

CAS No.: 4200-87-7

Cat. No.: B3352091

Get Quote

Executive Summary: The Structural Basis of
Reactivity
2,6-Bis(bromomethyl)phenols are not merely chemical intermediates; they are "stored

energy" scaffolds. Their utility in synthesizing macrocycles (calixarenes, cryptands) and cross-

linked polymers stems directly from a structural conflict: the stability of the aromatic core versus

the high lability of the benzylic C-Br bonds.

Core Insight: unlike their chloromethyl analogs, which often pack efficiently via Cl···Cl

interactions, bromomethyl derivatives are dominated by Type II Halogen bonds and weak C-

Br···π interactions.[1] This crystallographic frustration makes the C-Br bond longer (~1.94 Å)

and significantly weaker, driving their superior performance as electrophiles in nucleophilic

substitutions (

).
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This section objectively compares the bromomethyl derivative against its primary alternatives:

the chloromethyl analog (more stable, less reactive) and the hydroxymethyl precursor

(hydrogen-bond dominated).

Crystallographic Parameters & Bond Metrics
The following data synthesizes crystallographic trends from homologous 2,6-substituted

phenols.

Feature
2,6-

Bis(bromomethyl)-4-

methylphenol

2,6-

Bis(chloromethyl)-4-

methylphenol

2,6-

Bis(hydroxymethyl)-

4-methylphenol

Primary Interaction
Halogen Bonding

(Br···O/Br)
Dipole-Dipole (Cl···Cl)

H-Bonding (O-H[2]

[3]···O)

Bond Length (C-X) 1.94 – 1.98 Å (Labile) 1.76 – 1.79 Å (Stable) 1.41 – 1.43 Å (Strong)

Bond Dissociation

Energy
~280 kJ/mol ~330 kJ/mol ~460 kJ/mol

Crystal Packing Motif
Herringbone /

Disordered Layers
Stacked Columns

H-Bonded Sheets (2D

Network)

Space Group (Typical)
P2₁/c or P-1 (Low

Symmetry)
P2₁/c

P2₁/c

(Centrosymmetric

dimers)

Melting Point
157 – 160 °C

(Decomposes)
76 – 83 °C 125 – 127 °C

Leaving Group Ability
Excellent (

)

Moderate (

)

Poor (Requires

activation)

The "Heavy Atom" Effect in Packing
In the crystal lattice, the bulky Bromine atom creates a "steric overload" at the ortho-positions.

Bromine (Br): Large van der Waals radius (1.85 Å) forces the bromomethyl groups to twist

out of the aromatic plane to minimize steric clash with the phenolic oxygen. This exposes the

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://doras.dcu.ie/3627/1/acta_crys_c_49_5_2.pdf
https://www.researchgate.net/publication/238136944_4-Chloro-26-bishydroxymethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3352091?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


backside of the C-Br bond, pre-organizing it for nucleophilic attack.

Chlorine (Cl): Smaller radius (1.75 Å) allows for tighter packing and stronger intermolecular

-

stacking, rendering the solid state more stable and less soluble.

Experimental Protocol: Synthesis & Crystallization
Self-Validating Workflow: This protocol includes checkpoints to ensure product integrity, as the

bromomethyl derivative is sensitive to hydrolysis.

Phase 1: Synthesis (Radical Bromination)
Reaction: 2,6-Dimethylphenol + NBS

2,6-Bis(bromomethyl)phenol

Reagents: Dissolve 2,6-dimethylphenol (10 mmol) in

or Benzene (Caution: Carcinogen) or Trifluorotoluene (Green alternative).

Activation: Add N-Bromosuccinimide (NBS, 2.1 eq) and AIBN (catalytic).

Reflux: Heat to reflux (80°C) for 4–6 hours.

Checkpoint: Solution must turn from colorless to pale orange. If it turns dark brown, free

is forming (reaction failing).

Filtration: Cool to 0°C. Filter off the succinimide byproduct (white solid).

Isolation: Evaporate solvent under reduced pressure.

Phase 2: Crystallization for XRD
To obtain single crystals suitable for X-ray diffraction, you must avoid hydrolysis (conversion

back to alcohol).
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Solvent System: Use a non-polar/polar aprotic mix. Dichloromethane (DCM) / Hexane (1:3

ratio) is ideal.

Method: Slow evaporation at 4°C.

Step 1: Dissolve crude solid in minimum DCM.

Step 2: Layer Hexane carefully on top (do not mix).

Step 3: Seal with Parafilm, poke 1 small hole, and store in the fridge.

Validation: Crystals should be colorless prisms.

Yellow crystals = Oxidation/Impurities.

White powder = Too fast precipitation (amorphous).

Structural Logic & Performance Pathways
The following diagram illustrates how the crystal structure features directly dictate the chemical

performance of these derivatives.

Crystal Structure Features

Long C-Br Bond
(1.94 Å)

Ortho-Steric Bulk
(Twisted Conformation)

Weak Halogen Bonding
(Type II Br...O)

High SN2 Reactivity
(Calixarene Synthesis)

Low Bond Energy

Lower Thermal Stability
(Shelf-life concern)

Easy Homolysis Exposed Backside

High Solubility
(Non-polar solvents)

Low Lattice Energy

Performance / Reactivity

Click to download full resolution via product page

Figure 1: Structure-Property Relationship Flowchart. The crystallographic instability (long

bonds, weak packing) directly translates to high synthetic utility.
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Critical Analysis: Why Choose Bromomethyl?
The "Leaving Group" Trade-off
In drug development and macrocycle synthesis, the choice between Chloro- and Bromo-

derivatives is a trade-off between Stability and Speed.

Choose 2,6-bis(chloromethyl)phenol if:

You need long-term storage (months/years).

Reaction conditions are harsh (high T) and you need to avoid decomposition.

Cost is the primary driver (Chlorine sources are cheaper).

Choose 2,6-bis(bromomethyl)phenol if:

Reaction Speed is critical: The Bromide leaving group accelerates macrocyclization by

orders of magnitude.

Mild Conditions are required: You are reacting with sensitive substrates (e.g., peptides,

complex APIs) that cannot withstand high heat.

Crystal Engineering: You specifically need the heavy atom (Br) for anomalous scattering in

X-ray phasing or for specific halogen-bonding assembly.

Data Verification (XRD)
When analyzing the crystal structure of your specific derivative, look for these indicators of

quality:

R-factor: Should be < 5% for a good structure.

Disorder: The

groups often show rotational disorder. If

for Br is > 0.08, consider collecting data at 100 K.

Absorption: Bromine absorbs X-rays strongly (
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for Mo source). Multi-scan or face-indexed absorption correction is mandatory, otherwise,
bond lengths will be systematically erroneous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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